4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid 4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015098
InChI: InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40)
SMILES:
Molecular Formula: C33H21NO6
Molecular Weight: 527.5 g/mol

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid

CAS No.:

Cat. No.: VC16015098

Molecular Formula: C33H21NO6

Molecular Weight: 527.5 g/mol

* For research use only. Not for human or veterinary use.

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid -

Specification

Molecular Formula C33H21NO6
Molecular Weight 527.5 g/mol
IUPAC Name 4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid
Standard InChI InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40)
Standard InChI Key SYWJUWYUWXYHDK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid, reflects its symmetrical arrangement: a central carbazole core linked to three benzoic acid groups at the 3, 6, and 9 positions . This configuration creates a planar, conjugated π-system that enhances its ability to coordinate with metal ions. The canonical SMILES string (C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O) further illustrates the spatial arrangement of functional groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₃H₂₁NO₆
Molecular Weight527.5 g/mol
CAS Number2292116-92-6
Purity (Commercial)≥99%
Particle Size (MOFs)300–500 nm (customizable)

The carboxylic acid groups enable strong coordination bonds with metal clusters, while the carbazole moiety contributes to electron transport properties, making it suitable for optoelectronic applications .

Synthesis and Characterization

Synthetic Routes

Industrial synthesis typically involves Suzuki-Miyaura cross-coupling reactions to attach benzoic acid substituents to the carbazole core. Nanochemazone reports a purity ≥99% for commercially available batches, with particle sizes adjustable between 300–500 nm for MOF fabrication . Post-synthetic modifications, such as introducing electron-withdrawing or donating groups to the carbazole ring, have been explored to tune its electronic properties.

Analytical Characterization

Techniques such as X-ray diffraction (XRD) and BET surface area analysis confirm the crystallinity and porosity of Fe-based MOFs derived from this ligand, which exhibit surface areas exceeding 1,500 m²/g. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks at 1,680 cm⁻¹ (C=O stretch) and 3,400 cm⁻¹ (O-H stretch), validating the integrity of carboxylic acid groups post-synthesis .

Applications in Metal-Organic Frameworks

Gas Adsorption and Separation

Fe³⁺-based MOFs utilizing this ligand demonstrate exceptional CO₂ adsorption capacities of 8.2 mmol/g at 298 K and 1 bar, attributed to the interplay between open metal sites and the ligand’s porosity. Comparative studies show a 40% increase in methane storage capacity over conventional MOFs, positioning these frameworks as candidates for natural gas storage.

Catalytic Activity

The ligand’s conjugated system facilitates electron transfer in catalytic reactions. For instance, Pd-loaded MOFs derived from this compound achieve 98% conversion in Suzuki-Miyaura couplings under mild conditions, outperforming homogeneous catalysts by reducing palladium leaching.

Future Research Directions

  • Drug Delivery Systems: Functionalizing MOFs with pH-responsive linkers could enable targeted antibiotic delivery to infection sites.

  • Environmental Remediation: Testing the compound’s MOFs for PFAS adsorption in wastewater treatment.

  • Optoelectronics: Investigating its use as a hole-transport material in perovskite solar cells to enhance efficiency.

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